molecular formula C17H20N2O B13949159 N-Benzyl-2-ethoxy-2-phenylacetamidine CAS No. 64058-96-4

N-Benzyl-2-ethoxy-2-phenylacetamidine

Cat. No.: B13949159
CAS No.: 64058-96-4
M. Wt: 268.35 g/mol
InChI Key: IIZDQCIGKZFYIV-UHFFFAOYSA-N
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Description

N-Benzyl-2-ethoxy-2-phenylacetamidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Structurally related N-benzyl acetamide derivatives have been extensively investigated for their central nervous system (CNS) activities, showing significant potential as anticonvulsant agents . Research on similar scaffolds indicates that such compounds can interact with biological targets like the γ-aminobutyric acid (GABA) system, which is crucial for regulating neuronal excitability . Furthermore, N-benzyl acetamide cores have been identified as key pharmacophores in the development of novel antidepressants, acting as potent and reversible inhibitors of the Monoamine Oxidase A (MAO-A) enzyme . The presence of the ethoxy and phenyl groups in this amidine derivative suggests potential for unique binding characteristics and metabolic stability, making it a valuable intermediate for researchers designing and synthesizing new bioactive molecules for neurological disorders. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64058-96-4

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

N'-benzyl-2-ethoxy-2-phenylethanimidamide

InChI

InChI=1S/C17H20N2O/c1-2-20-16(15-11-7-4-8-12-15)17(18)19-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H2,18,19)

InChI Key

IIZDQCIGKZFYIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Ethoxy 2 Phenylacetamidine

Exploration of Chemical Derivatization and Analog Synthesis of N-Benzyl-2-ethoxy-2-phenylacetamidine

Investigation of Functional Group Interconversions and Cyclization Reactions:The chemical reactivity and potential for functional group interconversions or cyclization reactions of this compound have not been documented.

Due to the lack of specific data, the creation of a scientifically accurate and thorough article that strictly adheres to the requested detailed outline is not feasible at this time. The available information is limited to general principles of organic synthesis that could theoretically be applied to this molecule, but this would not meet the required standard of reporting on established research findings.

In-depth Mechanistic Analysis of this compound Remains Elusive in Scientific Literature

The specific areas of interest, as outlined for a thorough mechanistic investigation, include the quantitative analysis of reaction rates and the thermodynamic parameters that govern its chemical transformations. Such studies are crucial for optimizing synthetic protocols and understanding the underlying principles of its reactivity. This would typically involve determining rate constants, activation energies, and changes in enthalpy and entropy for its various reactions.

Furthermore, the identification and characterization of transient species, such as reaction intermediates and transition states, are fundamental to elucidating the step-by-step pathway of a chemical reaction. Techniques like spectroscopy and computational modeling are often employed for this purpose. However, specific research detailing the intermediates and transition states involved in the reactions of this compound has not been reported.

Finally, the role of the reaction environment, including the effects of different solvents and the application of catalysts, is a critical aspect of mechanistic studies. Solvents can significantly influence reaction rates and selectivity, while catalysts can provide alternative, lower-energy reaction pathways. Investigations into how solvent polarity, proticity, and coordinating ability affect the reactivity of this compound, as well as the development of catalytic systems to control its transformations, are absent from the current body of scientific literature.

While extensive research exists for structurally related compounds, such as N-substituted 2-phenylacetamides, this information cannot be directly extrapolated to this compound due to the distinct electronic and steric properties imparted by the ethoxy and amidine functional groups. The amidine moiety, in particular, introduces a unique set of reactive possibilities that would require dedicated study.

Computational Chemistry and Molecular Modeling of N Benzyl 2 Ethoxy 2 Phenylacetamidine

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic characteristics and predicting the chemical behavior of N-Benzyl-2-ethoxy-2-phenylacetamidine. These computational approaches offer a molecular-level understanding of its properties.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic properties of chemical compounds. For a series of related N-benzylamides, DFT calculations using the B3LYP/6-31G* method have been employed to determine their geometrical parameters. conicet.gov.ar These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

The electronic properties, such as dipole moment and atomic charges, are also derived from these calculations. For instance, in a study of N-benzylamides, it was observed that the dipole moment can be influenced by intramolecular interactions, such as O/H hydrogen bonds. conicet.gov.ar The distribution of atomic charges, often calculated using methodologies like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM), reveals the electron density distribution across the molecule, highlighting regions that are electron-rich or electron-deficient. conicet.gov.ar

Calculated Geometrical and Electronic Parameters for N-Benzylamide Series
ParameterN-benzylacetamideN-benzylpropilamideN-benzylhexanamide

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive and can be easily excited. nih.gov

The distribution of the HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors (nucleophilic sites) and electron acceptors (electrophilic sites), respectively. youtube.com For example, in a study of substituted phenylacetamide and benzohydrazide (B10538) derivatives, the HOMO-LUMO energy gap was found to correlate with their antibacterial activity. scispace.com This analysis helps in understanding the charge transfer that occurs within the molecule. scispace.com

From the energies of the HOMO and LUMO, several chemical reactivity descriptors can be calculated, including chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the global electrophilicity index (ω). conicet.gov.arnih.gov These parameters provide a quantitative measure of the molecule's reactivity. conicet.gov.ar

Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors
ParameterValue (eV)

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer and electron delocalization within a molecule. nih.gov This analysis provides a detailed picture of the bonding and antibonding interactions by examining the delocalization of electron density from filled Lewis-type orbitals to empty non-Lewis-type orbitals. uba.ar

The second-order perturbation energy (E(2)) associated with these interactions quantifies the strength of the charge transfer. nih.gov For example, in a study of N-(4-hydroxyl phenyl) acetamide, NBO analysis was used to interpret intermolecular contacts and natural charges. nih.gov This method helps in understanding the hyperconjugative interactions that contribute to the stability of the molecule. uba.ar The occupancy of the bonding and lone pair orbitals, as determined by NBO analysis, provides insights into the electronic structure and the nature of the chemical bonds. ijnc.ir

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. libretexts.org The MEP surface illustrates the charge distribution of a molecule in three dimensions, with different colors representing different electrostatic potential values. libretexts.org

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green regions denote neutral electrostatic potential. The MEP map provides a visual representation of the electron-rich and electron-poor areas of the molecule, which is crucial for understanding its interactions with other molecules. libretexts.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. scielo.br These simulations provide insights into the conformational landscape and flexibility of molecules, which are essential for understanding their biological activity and physical properties. scielo.br

Conformational Landscape Exploration and Rotational Isomerism Studies

By simulating the movement of atoms in a molecule, MD simulations can explore its conformational landscape, identifying the most stable conformations and the energy barriers between them. nih.gov This is particularly important for flexible molecules that can adopt multiple conformations. nih.gov

For example, in a study of N-benzyl-N-(furan-2-ylmethyl) acetamide, a combination of NMR spectroscopy and DFT calculations was used to investigate its conformational behavior, revealing a hindered cis-trans rotational equilibrium in solution. scielo.br Such studies are crucial for understanding the relationship between the structure and function of molecules. The analysis of rotational isomerism provides information on the different spatial arrangements of the molecule that arise from rotation around single bonds.

Investigation of Intermolecular Interactions and Solvation Effects through Simulations

The study of intermolecular interactions and solvation effects is crucial for understanding the behavior of this compound in a biological environment. Computational simulations, such as molecular dynamics (MD), provide a powerful tool to investigate these phenomena at an atomic level.

Intermolecular Interactions:

The structure of this compound allows for a variety of intermolecular interactions that dictate its binding to potential biological targets. The acetamidine (B91507) group is a key player in these interactions, capable of acting as both a hydrogen bond donor and acceptor. The imine and amine nitrogens can participate in hydrogen bonding with amino acid residues in a protein's active site, such as aspartate, glutamate, or the backbone carbonyl groups.

The phenyl and benzyl (B1604629) rings contribute to non-covalent interactions through π-π stacking and hydrophobic interactions. These are particularly important for binding within hydrophobic pockets of a receptor. The ethoxy group, with its oxygen atom, can also act as a hydrogen bond acceptor.

Molecular dynamics simulations can be employed to model the dynamic nature of these interactions. By placing this compound in a simulated environment with a target protein, the stability and geometry of these interactions can be observed over time.

Solvation Effects:

Solvation plays a critical role in the biological activity of a molecule. The interaction of this compound with water molecules will influence its conformation and availability to bind to a target. MD simulations in an explicit solvent environment (a box of water molecules) can reveal how the solvent shell forms around the molecule.

Theoretical Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Theoretical SAR and SPR studies are instrumental in rationally designing more potent and selective analogs of this compound. These computational approaches aim to correlate the structural features of a molecule with its biological activity or physicochemical properties.

Development of Quantitative Structure-Activity Relationship (QSAR) Models based on Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its potential analogs, a QSAR model could predict their activity against a specific biological target.

The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound in a training set. Quantum chemical descriptors, derived from calculations like Density Functional Theory (DFT), are particularly powerful as they can describe the electronic properties of the molecules in detail. These descriptors can include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges.

Thermodynamic Descriptors: Enthalpy of formation, entropy, and Gibbs free energy.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.

Once these descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR), is used to build a model that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. For instance, a QSAR study on acetamido-N-benzylacetamide derivatives has shown the importance of electronic and topologic features for their anticonvulsant activity. researchgate.net

Table 1: Examples of Quantum Chemical Descriptors for QSAR Models

Descriptor CategorySpecific DescriptorPotential Influence on Activity
Electronic HOMO EnergyRelates to the ability to donate electrons in a reaction.
LUMO EnergyRelates to the ability to accept electrons in a reaction.
Dipole MomentInfluences solubility and the ability to engage in polar interactions.
Thermodynamic Enthalpy of FormationIndicates the stability of the molecule.
Steric Molecular VolumeAffects how the molecule fits into a binding site.

This table is interactive. Click on the headers to sort.

In Silico Molecular Docking and Binding Affinity Predictions with Theoretical Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. For this compound, docking simulations can be used to predict its binding mode within the active site of a theoretical biological target, such as an enzyme or a receptor.

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's conformational flexibility is typically explored to find the best fit within the rigid or flexible binding site of the target. Scoring functions are then used to estimate the binding affinity, which is a measure of the strength of the interaction.

The results of molecular docking can provide valuable insights into the specific interactions that stabilize the ligand-protein complex. For example, it can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is crucial for understanding the mechanism of action and for designing modifications to the ligand that could enhance its binding affinity and selectivity. Docking studies on N-substituted benzyl/phenyl acetamides have been used to understand their binding to the HIV-1 reverse transcriptase. nih.govnih.gov

Table 2: Potential Interacting Residues in a Theoretical Target's Active Site

Interaction TypePotential Amino Acid Residues
Hydrogen Bond Donor Serine, Threonine, Tyrosine, Asparagine, Glutamine
Hydrogen Bond Acceptor Aspartate, Glutamate, Histidine
Hydrophobic Leucine, Isoleucine, Valine, Phenylalanine
π-π Stacking Phenylalanine, Tyrosine, Tryptophan, Histidine

This table is interactive. You can filter the data by interaction type.

Ligand-Based and Structure-Based Computational Design Principles for this compound Analogs

The design of new analogs of this compound can be guided by two main computational approaches: ligand-based and structure-based design.

Ligand-Based Design:

This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of a set of molecules that are known to be active. By comparing the structural and electronic properties of these active molecules, a pharmacophore model can be developed. A pharmacophore represents the essential 3D arrangement of functional groups that are necessary for biological activity.

For this compound, a pharmacophore model might include a hydrogen bond donor/acceptor feature for the acetamidine group, hydrophobic features for the phenyl and benzyl rings, and a hydrogen bond acceptor for the ethoxy group. This model can then be used to screen virtual libraries of compounds to identify new potential leads or to guide the design of novel analogs with improved activity.

Structure-Based Design:

When the 3D structure of the target protein is available, structure-based design becomes a powerful tool. Using the insights gained from molecular docking, medicinal chemists can design modifications to the this compound scaffold to improve its interactions with the active site.

For example, if docking reveals an unoccupied hydrophobic pocket near the phenyl ring, an analog with a larger hydrophobic substituent at that position could be designed to fill that pocket and increase binding affinity. Similarly, if a potential hydrogen bond with a specific amino acid residue is identified, a functional group capable of forming that bond can be introduced into the molecule. This iterative process of computational design, chemical synthesis, and biological testing can lead to the development of highly potent and selective drug candidates. Structure-based design has been successfully applied to develop inhibitors for various enzymes.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 2 Ethoxy 2 Phenylacetamidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

A complete structural assignment of N-Benzyl-2-ethoxy-2-phenylacetamidine would heavily rely on high-resolution NMR spectroscopy. One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and types of protons and carbons present in the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural and Stereochemical Analysis

To unambiguously assign all proton and carbon signals and to determine the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzyl (B1604629), ethoxy, and phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): By showing correlations between protons and carbons that are two or three bonds apart, HMBC would be crucial for piecing together the entire molecular structure, for instance, by connecting the benzyl group to the amidine nitrogen and the ethoxy and phenyl groups to the alpha-carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule in solution.

Variable Temperature NMR Studies of Dynamic Conformational Processes

The N-benzyl and ethoxy groups of this compound may exhibit restricted rotation, leading to the existence of different conformers in solution. Variable temperature NMR studies would be instrumental in investigating these dynamic processes. By monitoring changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers for conformational exchange and to characterize the different rotamers present.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing arrangement.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Symmetry Determination

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The vibrational spectra of this compound would be expected to show characteristic absorption bands for the C=N bond of the amidine group, the C-N and C-O single bonds, the aromatic C-H and C=C bonds of the phenyl and benzyl groups, and the aliphatic C-H bonds of the ethoxy and benzyl moieties. The combination of FTIR and Raman data could also provide insights into the molecular symmetry of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is essential for determining the exact molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. By analyzing the fragmentation pattern of the molecular ion in the mass spectrometer, it would be possible to gain further structural information and to propose fragmentation pathways, which can serve as a fingerprint for the molecule.

Investigation of Molecular Interactions and Mechanistic Biological Activities of N Benzyl 2 Ethoxy 2 Phenylacetamidine Non Clinical Focus

Enzyme Interaction and Modulation Mechanisms

Comprehensive searches of available scientific literature did not yield specific studies on the direct interaction of N-Benzyl-2-ethoxy-2-phenylacetamidine with purified enzymes. Consequently, data regarding its enzyme inhibition kinetics, affinity measurements, or the elucidation of its binding sites (allosteric or orthosteric) are not available in the public domain.

Molecular Binding Studies with Purified Enzymes (e.g., inhibition kinetics, affinity measurements)

No published research was identified that specifically investigates the molecular binding of this compound with any purified enzymes. Therefore, no data on inhibition constants (Kᵢ), IC₅₀ values, or other affinity measurements can be provided.

Elucidation of Allosteric or Orthosteric Binding Sites

Without primary binding studies, it is not possible to determine whether this compound would act at an allosteric (a site other than the primary active site) or orthosteric (the primary active site) location on any given enzyme. nih.govnih.gov Such determinations require experimental evidence from structural biology or detailed kinetic studies, which are currently unavailable for this compound.

Receptor Binding and Activation Mechanisms at a Molecular Level

There is a lack of specific data from quantitative receptor-ligand binding assays or G-Protein Coupled Receptor (GPCR) signaling pathway modulation studies for this compound. While studies exist for structurally related N-benzyl compounds, these findings cannot be directly extrapolated to the specific molecule . For instance, research on N-benzyltryptamines has shown varying affinities and functional activities at 5-HT2 receptors. plos.orgresearchgate.net Similarly, N-benzyl phenethylamines have been investigated for their effects on 5-HT2A and 5-HT2C receptors. nih.gov However, the unique ethoxy and acetamidine (B91507) moieties of this compound would significantly influence its pharmacological profile.

Quantitative Receptor-Ligand Binding Assays using Recombinant Receptors

No studies reporting the use of quantitative receptor-ligand binding assays with recombinant receptors to determine the affinity (e.g., Kᵢ or Kd values) of this compound for any specific receptor have been found. Methodologies for such assays, which often involve radioligand displacement, are well-established for assessing the binding of novel compounds. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation Studies

Information regarding the modulation of GPCR signaling pathways by this compound is not present in the current body of scientific literature. Studies on other molecules demonstrate that GPCR signaling can be complex, involving various pathways such as Gαq/11, Gαs, Gαi/o, and β-arrestin mediated signaling. nih.govnih.gov The specific effects of this compound on these pathways remain uninvestigated.

Cellular Pathway Modulation in in vitro Research Models (excluding efficacy, dosage, and safety)

No in vitro research has been published detailing the modulation of specific cellular pathways by this compound. The phenylacetamide scaffold, a component of the molecule , is recognized for its presence in a variety of biologically active compounds, and its derivatives can influence receptor binding and enzyme inhibition. However, the specific cellular effects of this compound have not been elucidated.

Lack of Scientific Data Precludes Analysis of this compound's Biological Activities

A thorough investigation into the molecular interactions and mechanistic biological activities of the chemical compound this compound reveals a significant absence of available scientific literature and research data. As a result, a detailed analysis of its effects on intracellular signaling cascades, cellular uptake and distribution, and its downstream proteomic and metabolomic impact cannot be provided at this time.

The specific areas of investigation outlined for this compound remain unexplored within the public domain of scientific research. These areas include:

Proteomic and Metabolomic Profiling for Identification of Downstream Effects:Comprehensive proteomic and metabolomic studies to identify the downstream cellular effects of this compound have not been reported. Such analyses would be crucial for understanding the broader biological consequences of exposure to this compound, including any alterations in protein expression or metabolic pathways.

Due to the lack of empirical data, no data tables or detailed research findings concerning the non-clinical biological activities of this compound can be generated. Further scientific inquiry is required to elucidate the molecular and cellular interactions of this compound.

Analytical Method Development for Research Applications of N Benzyl 2 Ethoxy 2 Phenylacetamidine

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are indispensable for separating components within a mixture, making them ideal for assessing the purity of synthesized N-Benzyl-2-ethoxy-2-phenylacetamidine and quantifying it in complex research samples. moravek.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for these purposes.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds, making it highly suitable for this compound. wjpmr.com A reversed-phase HPLC (RP-HPLC) method is often the first choice for molecules that possess some degree of hydrophobic character. scispace.com

Method development would begin by selecting an appropriate stationary phase, such as a C18 column, which provides effective separation for a wide range of organic molecules. scispace.com The mobile phase composition is critical for achieving optimal separation and would be systematically optimized. asianjpr.com A typical starting point would be a gradient elution using a mixture of a polar solvent like water and an organic modifier such as acetonitrile (B52724) or methanol. asianjpr.com The inclusion of a modifier like formic acid or trifluoroacetic acid can improve peak shape and resolution, particularly for a basic compound like an amidine. Detection is commonly achieved using a UV-Visible or a Photodiode Array (PDA) detector, set at a wavelength where the aromatic rings of the analyte exhibit strong absorbance. asianjpr.com

Once the chromatographic conditions are optimized, the method must be validated to ensure it is fit for its intended purpose. wjpmr.com Validation involves assessing parameters such as linearity, precision, accuracy, specificity, and robustness.

Linearity: Establishes the relationship between the concentration of the analyte and the detector response. scispace.com A calibration curve is generated by analyzing a series of standards of known concentrations.

Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Accuracy: Assesses the closeness of the test results obtained by the method to the true value. scispace.com This is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. scispace.com

Table 1: Proposed HPLC Method Parameters and Validation Summary
ParameterProposed Condition/Specification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (UV)
Linearity (R²) > 0.999
Precision (RSD) < 2%
Accuracy (Recovery) 98 - 102%

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. google.com Amidine compounds can have limited thermal stability and volatility, often making direct GC analysis challenging. Therefore, derivatization is a crucial step to enhance the chromatographic properties of this compound for GC-MS analysis. researchgate.net

A common derivatization strategy for compounds with active hydrogens, such as those potentially present after hydrolysis of the amidine, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability.

The GC-MS method would utilize a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane. The oven temperature would be programmed to start at a low temperature and ramp up to ensure the separation of the derivatized analyte from any byproducts or impurities. nih.gov Mass spectrometry (MS) detection provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the derivatized molecule. researchgate.net

Table 2: Hypothetical GC-MS Parameters for Analysis of a Volatile Derivative
ParameterProposed Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Rxi-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.1 mL/min
Injector Temperature 250 °C
Oven Program Initial 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50 - 550 m/z

Electrochemical Methods for Reactivity and Red/Ox Potential Studies

Electrochemical techniques are valuable for investigating the redox properties of molecules, providing insights into their electronic structure and potential reactivity. rsc.org For this compound, methods like cyclic voltammetry (CV) can be used to determine its oxidation and reduction potentials. This information is critical for understanding its stability, potential metabolic pathways, and interactions in biological systems. The amidine functional group and the aromatic systems are expected to be electrochemically active. researchgate.netrsc.org

A typical CV experiment involves a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile) to ensure conductivity. By scanning the potential applied to the working electrode, a voltammogram is produced, showing the current response as a function of the applied potential. Peaks in the voltammogram correspond to oxidation or reduction events.

Table 3: Illustrative Electrochemical Parameters and Expected Redox Events
ParameterProposed Condition/Observation
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Solvent/Electrolyte Acetonitrile / 0.1 M TBAPF₆
Potential Scan Range -2.0 V to +2.0 V
Potential Oxidation Peak (Epa) Irreversible oxidation of the amidine moiety
Potential Reduction Peak (Epc) Reduction of the aromatic phenyl rings

Spectrophotometric Assays for Concentration Determination in in vitro Systems

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for quantifying compounds that absorb light in the UV or visible range. longdom.org Due to the presence of two phenyl groups, this compound is expected to have a strong UV absorbance, making this technique suitable for determining its concentration in solution, particularly in in vitro assay systems. acs.org

The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To develop an assay, an absorption spectrum of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) would be recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several solutions with known concentrations at this λmax. longdom.org The concentration of unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve.

Table 4: Representative Data for a UV-Vis Spectrophotometric Assay
ParameterHypothetical Value
Solvent Ethanol
λmax ~260 nm
Path Length 1 cm
Calibration Curve Data
Concentration (µM) Absorbance
50.112
100.225
200.451
400.903
Molar Absorptivity (ε) ~22,500 M⁻¹cm⁻¹
Linearity (R²) > 0.999

Future Research Directions and Translational Perspectives for N Benzyl 2 Ethoxy 2 Phenylacetamidine

Emerging Areas for Synthetic and Mechanistic Chemical Research of Amidine Scaffolds

Amidine compounds are recognized as important nitrogen-containing structures, often considered isoelectronic analogues of carboxylic acids, and are prevalent in biologically active molecules. nih.gov The synthesis and functionalization of the amidine scaffold are areas of dynamic chemical research, with several emerging strategies that could be applied to N-Benzyl-2-ethoxy-2-phenylacetamidine.

Recent advancements have focused on transition-metal catalyzed C-H bond activation to construct complex N-heterocycles from amidine precursors. nih.gov These methods offer novel pathways for intramolecular and intermolecular annulation reactions, providing atom-economical routes to diverse molecular architectures. For instance, palladium, copper, rhodium, and ruthenium catalysts have been successfully employed in various annulation strategies ([5+n], [4+n], etc.) to build fused ring systems. nih.gov

Another burgeoning area is the use of photochemistry and sustainable catalytic systems. Green chemistry principles are being applied to develop new methods for amidine synthesis, such as the photochemical synergistic effect of copper/nitroxyl radical catalysis, which allows for site-selective amination of C(sp²)-H bonds. researchgate.net These innovative approaches avoid harsh reagents and offer alternative, environmentally friendly pathways to novel amidine derivatives. researchgate.net

Table 1: Modern Synthetic Strategies for Amidine Scaffolds

Synthetic Strategy Description Potential Application for this compound
Transition-Metal Catalyzed C-H Activation Utilizes catalysts (e.g., Pd, Cu, Rh, Ru) to functionalize C-H bonds in the amidine's substituent groups, leading to the formation of complex heterocyclic structures through annulation reactions. nih.gov Could enable intramolecular cyclization involving the phenyl or benzyl (B1604629) rings to create rigid, polycyclic analogues.
Photochemical Synthesis Employs visible light and organic photocatalysts for late-stage C-H functionalization or for creating the amidine core under mild, metal-free conditions. researchgate.net Offers a sustainable method for introducing further complexity or modifying the existing scaffold with high selectivity.

| Multi-Component Reactions (MCRs) | Combines three or more starting materials in a single step to rapidly generate molecular complexity. The Groebke-Blackburn-Bienaymé reaction, for example, uses cyclic amidines to produce imidazopyridine scaffolds. researchgate.net | A similar MCR approach could be designed using the amidine moiety as a key component to rapidly build a library of derivatives. |

Potential for Scaffold Diversification and Targeted Library Generation

The structure of this compound offers multiple points for diversification, making it an ideal candidate for the generation of a targeted chemical library. Scaffold diversification is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

Key diversification points on the molecule include:

The N-benzyl group: The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk.

The core phenyl group: Similar to the benzyl group, this ring can be functionalized to alter lipophilicity, hydrogen bonding potential, and target interactions.

The ethoxy group: This can be replaced with other alkoxy groups of varying chain lengths or with different functional groups entirely to probe specific binding pockets.

The amidine nitrogen atoms: The unsubstituted nitrogen offers a handle for further substitution, potentially altering the scaffold's basicity and biological activity.

By leveraging combinatorial chemistry and multi-component reactions, a large and diverse library of analogues can be synthesized efficiently. researchgate.net Such a library would be invaluable for screening against various biological targets to identify lead compounds for drug discovery or to develop chemical tools for biological research. researchgate.net

Integration with Advanced High-Throughput Screening Technologies for Mechanistic Discovery

A diversified library of this compound derivatives would be well-suited for interrogation using advanced high-throughput screening (HTS) technologies. HTS allows for the rapid testing of thousands to millions of compounds, enabling the identification of "hits" that modulate a specific biological process. enamine.netacs.org

Modern HTS encompasses a wide array of assay formats that could be applied to this compound class:

Biochemical Assays: To screen for direct inhibition or activation of purified enzymes, such as serine proteases, where amidine-containing compounds have shown activity. acs.orgresearchgate.net

Cell-Based Assays: To assess the effects of compounds on cellular pathways, viability, or reporter gene expression in a more physiologically relevant context. enamine.net

Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can be used to confirm direct binding of hits to a target protein and to quantify binding affinity. enamine.net

The integration of HTS with a systematically diversified library allows for rapid SAR exploration. For example, fluorescence-based screening methods can be adapted to detect changes in enantiomeric excess or to monitor enzyme activity with high sensitivity, providing mechanistic insights directly from the primary screen. nih.govbath.ac.uk This iterative process of screening, hit confirmation, and further library refinement is a powerful engine for mechanistic discovery and lead optimization. enamine.net

Table 2: Applicable High-Throughput Screening Technologies

Technology Readout Application for Amidine Library
Fluorescence Intensity/Polarization Light emission Commonly used for enzyme inhibition, receptor binding, and protein-protein interaction assays. acs.org
Luminescence Light emission from a chemical reaction Ideal for reporter gene assays and cell viability studies (e.g., ATP measurement). enamine.net
Time-Resolved Fluorescence (TR-FRET) Ratiometric fluorescence measurement A robust method for studying binding events and enzyme kinetics with reduced background interference. enamine.net
Surface Plasmon Resonance (SPR) Change in refractive index A label-free method to measure real-time binding kinetics and affinity between a compound and its target protein. enamine.net

| High-Content Imaging | Automated microscopy and image analysis | Allows for the simultaneous measurement of multiple parameters in cell-based assays, providing deep mechanistic insight. |

Considerations for this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a biological system. For this compound or its derivatives to be considered useful chemical probes, several key criteria must be met.

Potency and Selectivity: A high-quality probe must be potent against its intended target and highly selective over other related targets. The amidine functional group is a strong base and can engage in non-specific ionic interactions, which could lead to off-target effects. Therefore, rigorous selectivity profiling against a broad panel of targets would be essential.

Known Mechanism of Action: The mechanism by which the probe engages its target must be well-understood. Is it a competitive inhibitor, an allosteric modulator, or does it disrupt a protein-protein interaction? HTS and follow-up mechanistic studies would be required to elucidate this.

Cellular Activity: The probe must be able to penetrate cell membranes (if the target is intracellular) and engage its target in a cellular context at an appropriate concentration.

Availability of a Negative Control: An ideal chemical probe has a structurally similar analogue that is inactive against the target. This "negative control" is crucial for confirming that the observed biological effects are due to on-target activity. The scaffold diversification discussed previously would be instrumental in developing such a control.

Given that amidine-containing compounds have been identified as inhibitors of enzymes like indolethylamine N-methyltransferase (INMT) and various serine proteases, it is plausible that this compound could be optimized into a valuable chemical probe for a specific enzyme class. researchgate.netmdpi.com However, this would require a dedicated research program focused on systematic optimization and deep biological characterization.

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